molecular formula C28H38O19 B1674439 Laminaribiose octaacetate CAS No. 22551-65-1

Laminaribiose octaacetate

Cat. No.: B1674439
CAS No.: 22551-65-1
M. Wt: 678.6 g/mol
InChI Key: KXQUPCAOOLXBPP-HYSGBLIFSA-N
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Description

Laminaribiose octaacetate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This field encompasses carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Laminaribiose octaacetate can be synthesized through chemical glycosylation methods. One common approach involves the use of peracylated donors and glucofuranose protected by acetal groups. The glycosidic coupling is typically facilitated by a Lewis acid catalyst . Another method involves the enzymatic hydrolysis of laminarin, a natural polysaccharide, using β-1,3-glucanase .

Industrial Production Methods: Industrial production of this compound often employs continuous enzymatic processes. For instance, a packed bed reactor can be used for the continuous enzymatic production and adsorption of laminaribiose. This method combines enzymatic hydrolysis with adsorption on zeolite BEA to achieve high purity and productivity .

Chemical Reactions Analysis

Types of Reactions: Laminaribiose octaacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acetylated derivatives and oligosaccharides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Laminaribiose octaacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cellobiose Octaacetate: Similar in structure but differs in the glycosidic linkage.

    Maltose Octaacetate: Another acetylated disaccharide with different glycosidic bonds.

    Sucrose Octaacetate: Contains different monosaccharide units and glycosidic linkages.

Uniqueness: Laminaribiose octaacetate is unique due to its β-1,3-glycosidic linkage, which imparts specific biological activities such as prebiotic effects and germination promotion. Its ability to be synthesized through both chemical and enzymatic methods also adds to its versatility .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQUPCAOOLXBPP-HYSGBLIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177088
Record name Laminaribiose octaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22551-65-1
Record name Laminaribiose octaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laminaribiose octaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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